6-Chloro-2-methylhept-2-ene chemical structure and properties
6-Chloro-2-methylhept-2-ene chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and characterization of 6-Chloro-2-methylhept-2-ene. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established principles of organic chemistry and spectroscopy to propose synthetic routes and predict spectral characteristics.
Chemical Structure and Identifiers
6-Chloro-2-methylhept-2-ene is a halogenated alkene with the molecular formula C8H15Cl.[1][2] Its structure consists of a seven-carbon heptene backbone with a chlorine atom at the 6th position and a methyl group at the 2nd position, which is also part of the carbon-carbon double bond.
Systematic IUPAC Name: 6-chloro-2-methylhept-2-ene[2]
Chemical Structure:
Caption: 2D Chemical Structure of 6-Chloro-2-methylhept-2-ene.
Physicochemical Properties
While experimental data is scarce, computational models provide estimated properties for 6-Chloro-2-methylhept-2-ene.
| Property | Value | Source |
| Molecular Weight | 146.66 g/mol | PubChem[2] |
| Molecular Formula | C8H15Cl | PubChem[2] |
| CAS Number | 80325-37-7 | Guidechem[1] |
| XLogP3 | 3.6 | PubChem[2] |
| Complexity | 90.7 | PubChem[2] |
Proposed Synthetic Routes
Several plausible synthetic pathways can be proposed for the laboratory-scale synthesis of 6-Chloro-2-methylhept-2-ene.
From 6-Methylhept-5-en-2-one
A potential precursor for the synthesis is 6-methylhept-5-en-2-one.[1][3][4] The synthesis could proceed via a two-step process: reduction of the ketone to the corresponding allylic alcohol, followed by chlorination.
Caption: Proposed synthesis from 6-Methylhept-5-en-2-one.
Experimental Protocol (Proposed):
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Reduction: To a cooled solution (0 °C) of 6-methylhept-5-en-2-one in methanol, sodium borohydride is added portion-wise. The reaction is stirred for 2-3 hours at room temperature and then quenched by the slow addition of water. The methanol is removed under reduced pressure, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield 6-methylhept-5-en-2-ol.
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Chlorination: The crude alcohol is dissolved in pyridine and cooled to 0 °C. Thionyl chloride is added dropwise with stirring.[5][6][7][8][9] The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The mixture is then poured onto ice and extracted with diethyl ether. The organic layer is washed successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. After drying over anhydrous sodium sulfate, the solvent is removed, and the crude product is purified by fractional distillation under reduced pressure.
From 2-Methylhept-2-ene
Direct allylic chlorination of 2-methylhept-2-ene is another potential route. N-Chlorosuccinimide (NCS) in the presence of a radical initiator is a common reagent for this transformation.
Caption: Proposed synthesis from 2-Methylhept-2-ene.
Experimental Protocol (Proposed):
-
A mixture of 2-methylhept-2-ene, N-chlorosuccinimide (NCS), and a catalytic amount of azobisisobutyronitrile (AIBN) in carbon tetrachloride is refluxed for 4-6 hours.
-
The reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.
-
The filtrate is washed with water and brine, dried over anhydrous calcium chloride, and the solvent is evaporated.
-
The resulting crude product is purified by fractional distillation under reduced pressure.
Proposed Characterization Methods
The structure of the synthesized 6-Chloro-2-methylhept-2-ene can be confirmed using standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinylic proton, the proton on the carbon bearing the chlorine, and the various methyl and methylene groups. The chemical shifts will be influenced by the electronegativity of the chlorine atom and the anisotropy of the double bond.[10][11][12][13][14]
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¹³C NMR: The carbon NMR spectrum will display distinct signals for the two sp² hybridized carbons of the double bond, the carbon atom attached to the chlorine, and the remaining sp³ hybridized carbons.
Predicted ¹H NMR Chemical Shift Ranges:
| Proton(s) | Predicted Chemical Shift (ppm) |
| Vinylic H | 5.0 - 5.5 |
| H-C-Cl | 3.5 - 4.5 |
| Allylic CH₂ | 2.0 - 2.5 |
| Vinylic CH₃ | 1.6 - 1.8 |
| Other CH₃, CH₂ | 0.9 - 1.5 |
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule.
Expected IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C-H (sp²) stretch | 3000 - 3100 | Medium |
| C-H (sp³) stretch | 2850 - 3000 | Strong |
| C=C stretch | 1640 - 1680 | Medium to Weak |
| C-Cl stretch | 550 - 850 | Strong |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern. A key feature will be the presence of an M+2 peak due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[15][16][17][18]
Expected Mass Spectral Features:
| Feature | m/z |
| Molecular Ion (M⁺) | 146 (for ³⁵Cl) |
| Isotopic Peak (M+2) | 148 (for ³⁷Cl) |
| Fragmentation Peaks | Loss of Cl, alkyl fragments |
Safety and Handling
Chlorinated hydrocarbons should be handled with appropriate safety precautions in a well-ventilated fume hood.[19][20][21][22]
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Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat are mandatory.
-
Handling: Avoid inhalation of vapors and contact with skin and eyes.[19]
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.
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Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Potential Biological Activity and Toxicity
While no specific biological activity has been reported for 6-Chloro-2-methylhept-2-ene, chlorinated alkenes as a class are known to have toxicological properties. Some chlorinated alkenes have been shown to be potential carcinogens and can be metabolized to reactive intermediates.[23][24][25][26][27] Therefore, this compound should be handled with care, and exposure should be minimized.
Disclaimer: The experimental protocols and predicted data in this guide are based on general chemical principles and may require optimization. All laboratory work should be conducted with appropriate safety measures and under the supervision of a qualified chemist.
References
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- 23. Chronic toxicity of a mixture of chlorinated alkanes and alkenes in ICR mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Metabolism of chlorinated alkenes and alkanes as related to toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
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